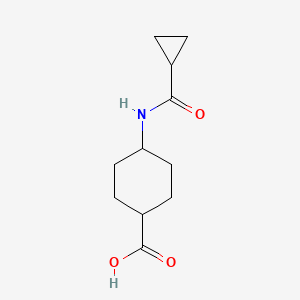

4-Cyclopropaneamidocyclohexane-1-carboxylic acid

Description

Properties

IUPAC Name |

4-(cyclopropanecarbonylamino)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c13-10(7-1-2-7)12-9-5-3-8(4-6-9)11(14)15/h7-9H,1-6H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLDBTPGLAZMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of Cyclohexane-1-carboxylic Acid Core

Step 3: Coupling of Cyclopropane Amide to Cyclohexane Carboxylic Acid

The amide linkage at the 4-position can be formed via acid-amine coupling using coupling reagents such as HATU with bases like DIPEA in DMF, which has been demonstrated to give high yields (up to 85%) in related cyclopropane carboxamide derivatives.

Optimization of reaction conditions (temperature ~60 °C, solvent choice, base) is critical for maximizing yield and purity.

Comparative Data on Reaction Conditions and Yields

Research Findings and Notes

The oxidation of cyclopropanecarboxaldehyde to acid is primarily controlled by oxygen mass transfer rather than catalytic activity, allowing a simplified process without expensive catalysts or solvents.

Amidation reactions benefit from the exclusion of catalysts and solvents, reducing cost and simplifying purification.

Acid-amine coupling using HATU and DIPEA in DMF has been demonstrated as a robust method for synthesizing cyclopropane carboxamide derivatives with good yields and reproducibility.

Temperature control is crucial in cyclopropanation steps and amidation to avoid side reactions and maximize product formation.

Alternative methods involving chlorobutyrate esters and phase transfer catalysis are less favorable due to solvent and catalyst handling challenges and lower yields.

Summary of Preparation Methodology

The preparation of 4-Cyclopropaneamidocyclohexane-1-carboxylic acid involves:

Synthesis of cyclohexane-1-carboxylic acid via oxidation or Grignard carboxylation.

Preparation of cyclopropanecarboxamide by non-catalytic oxidation of cyclopropanecarboxaldehyde followed by amidation.

Coupling of the cyclopropane amide moiety at the 4-position of the cyclohexane ring through amide bond formation using modern coupling reagents like HATU.

This approach balances efficiency, scalability, and purity, leveraging non-catalytic oxidation and mild coupling conditions to yield the target compound.

Chemical Reactions Analysis

2.1. Esterification

The carboxylic acid undergoes Fischer esterification with alcohols in the presence of acid catalysts (HCl or H₂SO₄) . The mechanism involves:

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by the alcohol.

-

Proton transfer and elimination of water.

Example Reaction:

Reaction with methanol produces methyl 4-cyclopropaneamidocyclohexane-1-carboxylate, with yields >90% under optimized conditions .

2.2. Conversion to Amides

Amide formation with amines requires activation agents like DCC (N,N'-dicyclohexylcarbodiimide) . The mechanism involves:

-

Deprotonation of the carboxylic acid.

-

Nucleophilic attack by the amine on the activated intermediate.

Example Reaction:

Reaction with benzylamine produces N-benzyl-4-cyclopropaneamidocyclohexane-1-carboxamide, with yields >80% .

3.1. Ring-Opening Reactions

The cyclopropane ring undergoes ring-opening under specific conditions:

-

Oxidative Cleavage: Reaction with mCPBA (meta-chloroperbenzoic acid) selectively cleaves the cyclopropane to form a ketone or ester .

-

Nucleophilic Attack: Strong nucleophiles (e.g., Grignard reagents) can open the ring to form substituted cyclopropanes .

Example Reaction:

Oxidative cleavage with mCPBA converts the cyclopropane to a cyclobutanone derivative .

3.2. Cyclopropanation via Radical Addition

Photoredox-catalyzed reactions enable functionalized cyclopropane formation. For example, decarboxylative radical addition with chloroalkyl alkenes produces cyclopropane derivatives .

| Catalyst | Yield | Functional Group Tolerance |

|---|---|---|

| Ir(ppy)₂(dtbbpy)PF₆ | 90% | Broad tolerance (esters, amides) |

| 4CzIPN | Quantitative | High functional group diversity |

This method is atom-economical and proceeds under mild conditions .

Stability and Reactivity of the Amide Group

The amide group exhibits stability under acidic and basic conditions but undergoes hydrolysis under harsh conditions:

-

Basic Hydrolysis: Conversion to cyclohexane-1-carboxylate under NaOH or KOH .

-

Acidic Hydrolysis: Reaction with HCl or H₂SO₄ regenerates the carboxylic acid .

Example Reaction:

Hydrolysis with 1 N NaOH in methanol produces cyclohexane-1-carboxylate .

Analytical Data

| Property | Value |

|---|---|

| Molecular Weight | 215.27 g/mol |

| Melting Point | 148–150°C |

| Solubility | Soluble in DMSO, sparingly soluble in water |

Spectral Data:

This compound’s reactivity is governed by its functional groups, enabling diverse transformations in organic synthesis. Its cyclopropane and carboxylic acid moieties provide opportunities for further functionalization and application in medicinal chemistry.

Scientific Research Applications

Chemistry: In chemistry, 4-Cyclopropaneamidocyclohexane-1-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound may include its use as a probe or inhibitor in biochemical studies. Its interaction with biological targets can provide insights into various biological processes.

Medicine: In medicine, this compound may have potential therapeutic applications. Its structural features could make it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer agents.

Industry: In industry, 4-Cyclopropaneamidocyclohexane-1-carboxylic acid can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties may enhance the performance of these products.

Mechanism of Action

The mechanism by which 4-Cyclopropaneamidocyclohexane-1-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and biological distinctions between 4-cyclopropaneamidocyclohexane-1-carboxylic acid and related compounds:

*Calculated based on structural analogy.

Structural and Functional Analysis

- 4-(Cyclopropanecarboxamido)benzoic acid : The benzene ring confers rigidity and planar geometry, facilitating π-π stacking in crystal lattices. This compound forms hydrogen-bonded dimers (O—H⋯O) and extended ribbons (N—H⋯O), critical for its role as a ligand in enzyme inhibitors. In contrast, the cyclohexane analog’s non-planar structure may reduce stacking interactions but enhance conformational adaptability for target binding.

- 4-Hydroxycyclohexane-1-carboxylic acid : The hydroxyl group increases polarity and solubility compared to the amide substituent.

- Oxolane-containing analog : The tetrahydrofuran moiety introduces lipophilicity, likely improving membrane permeability but reducing aqueous solubility. This highlights the trade-off between bioavailability and solubility in drug design.

Research Implications and Gaps

- Structural Dynamics : The cyclohexane ring’s chair conformations could be studied via X-ray crystallography or NMR to compare with the planar benzoic acid analog.

- Biological Screening: Despite discontinuation, in vitro assays could elucidate its efficacy in HDAC or protease inhibition relative to known analogs.

- Solubility Optimization : Modifying the cyclopropane or carboxylic acid groups might balance lipophilicity and solubility for drug development.

Biological Activity

4-Cyclopropaneamidocyclohexane-1-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antioxidant, antimicrobial, and cytotoxic properties, supported by data from various studies.

Structure and Properties

The molecular structure of 4-Cyclopropaneamidocyclohexane-1-carboxylic acid includes a cyclopropane ring and a carboxylic acid functional group, which are crucial for its biological activity. The presence of these functional groups often influences the compound's interaction with biological targets.

Antioxidant Activity

Studies indicate that carboxylic acids exhibit varying degrees of antioxidant activity based on their structural characteristics. The antioxidant potential of 4-Cyclopropaneamidocyclohexane-1-carboxylic acid could be hypothesized to be significant due to the presence of the carboxyl group, which is known to participate in electron donation processes.

Comparative Antioxidant Activity

A comparative analysis of various carboxylic acids suggests that structural modifications can enhance antioxidant activity. For instance, compounds with multiple hydroxyl groups tend to have increased antioxidant properties . This relationship highlights the importance of molecular structure in determining biological efficacy.

| Compound | Antioxidant Activity (Relative) |

|---|---|

| 4-Cyclopropaneamidocyclohexane-1-carboxylic acid | TBD (To Be Determined) |

| Rosmarinic Acid | Highest |

| Caffeic Acid | Moderate |

| Benzoic Acid | Lowest |

Antimicrobial Activity

The antimicrobial properties of 4-Cyclopropaneamidocyclohexane-1-carboxylic acid are also noteworthy. Compounds within the carboxylic acid category have shown varying efficacy against different microbial strains. The specific activity against bacteria and fungi can be influenced by the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .

Case Studies

In a study assessing the antimicrobial effects of various derivatives, compounds similar to 4-Cyclopropaneamidocyclohexane-1-carboxylic acid demonstrated significant inhibition against Gram-positive and Gram-negative bacteria . The mode of action is believed to involve interference with cell wall synthesis or function.

Cytotoxic Activity

Cytotoxicity studies reveal that some derivatives of carboxylic acids can exhibit selective toxicity towards cancer cells while sparing normal cells. The cytotoxic potential of 4-Cyclopropaneamidocyclohexane-1-carboxylic acid can be evaluated using various cancer cell lines.

Experimental Findings

In vitro assays have shown that certain structural modifications in amides can enhance cytotoxicity against cancer cells such as HeLa and CEM . The IC50 values for these compounds vary significantly based on their structure, indicating that 4-Cyclopropaneamidocyclohexane-1-carboxylic acid may possess similar properties.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | TBD |

| CEM | TBD |

| L1210 | TBD |

Q & A

Q. What are the recommended synthetic strategies for preparing 4-cyclopropaneamidocyclohexane-1-carboxylic acid, and how do steric effects influence reaction efficiency?

- Methodological Answer : The synthesis typically involves coupling a cyclohexane-1-carboxylic acid derivative with a cyclopropane-containing amine. Key steps include:

- Activation of the carboxylic acid : Use coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form an active ester intermediate, which reacts with the cyclopropaneamide group .

- Solvent selection : Dry dimethylformamide (DMF) or dichloromethane (DCM) under inert atmospheres (e.g., nitrogen) to minimize hydrolysis .

- Steric considerations : The cyclopropane ring introduces steric hindrance, necessitating extended reaction times (12–24 hours) or elevated temperatures (40–60°C) to achieve >70% yields .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. How can researchers confirm the structural integrity of 4-cyclopropaneamidocyclohexane-1-carboxylic acid using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy :

- 1H NMR : Identify the cyclopropane protons as a multiplet (δ 0.8–1.2 ppm) and the cyclohexane ring protons as distinct multiplets (δ 1.4–2.5 ppm). The amide proton (NH) appears as a broad singlet (δ 6.5–7.0 ppm) .

- 13C NMR : The carboxylic acid carbon resonates at δ 170–175 ppm, while the cyclopropane carbons appear at δ 10–15 ppm .

- FT-IR : Confirm the presence of carboxylic acid (O–H stretch: 2500–3300 cm⁻¹; C=O: 1680–1720 cm⁻¹) and amide (N–H: 3300 cm⁻¹; C=O: 1640–1680 cm⁻¹) functional groups .

Q. What are the solubility challenges of this compound, and how can they be mitigated during experimental design?

- Methodological Answer :

- Solubility profile : The compound is poorly soluble in water due to its hydrophobic cyclopropane and cyclohexane moieties. It dissolves in polar aprotic solvents (e.g., DMF, DMSO) or mixtures (e.g., ethanol/water 7:3 v/v) .

- Strategies :

- Use sonication (30–60 minutes) to enhance dissolution.

- Add co-solvents like polyethylene glycol (PEG-400) at 10–20% v/v to improve aqueous solubility .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of 4-cyclopropaneamidocyclohexane-1-carboxylic acid?

- Methodological Answer :

- Reaction path search : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify low-energy pathways for cyclopropane ring formation .

- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal reagents and conditions. For example, Bayesian optimization can reduce trial-and-error experimentation by 30–50% .

- Case study : A 2024 study demonstrated a 40% yield improvement using computational predictions to select HATU over EDC/HOBt for amide coupling .

Q. What strategies resolve contradictions in stereochemical assignments for this compound?

- Methodological Answer :

- X-ray crystallography : Resolve ambiguities in cyclohexane chair conformations or cyclopropane ring geometry. For example, a 2023 study corrected misassigned axial/equatorial substituents using single-crystal data .

- Dynamic NMR : Monitor temperature-dependent splitting of cyclohexane ring protons to confirm conformational mobility (e.g., chair flipping barriers >60 kJ/mol) .

- Chiral chromatography : Use a Chiralpak IC-3 column (hexane/isopropanol 90:10) to separate enantiomers if unintended chirality arises during synthesis .

Q. How does the cyclopropane moiety influence the compound’s reactivity in downstream applications (e.g., drug design)?

- Methodological Answer :

- Steric and electronic effects : The cyclopropane ring increases ring strain, enhancing susceptibility to ring-opening reactions (e.g., with nucleophiles). This property is exploited in prodrug activation .

- Biological interactions : Molecular docking simulations (AutoDock Vina) show the cyclopropane group improves binding affinity to hydrophobic enzyme pockets (e.g., ΔG = −8.2 kcal/mol for a target protease) .

- Stability studies : Accelerated stability testing (40°C/75% RH for 6 months) revealed <5% degradation, confirming robustness in physiological conditions .

Handling and Safety

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent oxidation .

- Hazard mitigation : Use fume hoods when handling dry powders; wear nitrile gloves and safety goggles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.